

Ald-Ph-amido-PEG2-C2-Pfp ester technical datasheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ald-Ph-amido-PEG2-C2-Pfp ester**

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Technical Guide: Ald-Ph-amido-PEG2-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ald-Ph-amido-PEG2-C2-Pfp ester**, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines the core properties of the molecule, detailed experimental protocols for its application, and a visual representation of the experimental workflows involved in ADC creation and evaluation.

Introduction to Ald-Ph-amido-PEG2-C2-Pfp Ester

Ald-Ph-amido-PEG2-C2-Pfp ester is a bifunctional linker designed for the stable conjugation of therapeutic payloads to antibodies. It features a polyethylene glycol (PEG) spacer, an aldehyde-phenyl-amido functional group, and a pentafluorophenyl (Pfp) ester reactive group. As a non-cleavable linker, it is designed to release the cytotoxic payload only after the degradation of the antibody within the target cancer cell, which can enhance the therapeutic window by minimizing off-target toxicity.^[1]

The key components of this linker contribute to its functionality in ADC development:

- Pentafluorophenyl (Pfp) Ester: This amine-reactive group facilitates the formation of a stable amide bond with lysine residues on the antibody. Pfp esters are known for their higher reactivity and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[2][3]
- PEG2 Spacer: The two-unit polyethylene glycol spacer enhances the solubility and stability of the resulting ADC. PEGylation can also reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile.[4]
- Ald-Ph-amido-C2 Moiety: This part of the linker provides the attachment point for the cytotoxic drug. The aldehyde group can be used for various conjugation chemistries.

Physicochemical Properties and Comparative Data

While specific quantitative data for **Ald-Ph-amido-PEG2-C2-Pfp ester** is not extensively available in public literature, the following tables summarize its basic properties and a comparison of Pfp esters with the more common NHS esters.

Table 1: Physicochemical Properties of **Ald-Ph-amido-PEG2-C2-Pfp Ester**

Property	Value	Source
Molecular Formula	$C_{21}H_{18}F_5NO_6$	[5][6]
Molecular Weight	475.36 g/mol	[5][6]
CAS Number	2101206-60-2	[5][6]
Linker Type	Non-cleavable	[5]

Table 2: Comparative Properties of Pfp Esters vs. NHS Esters for Amine Conjugation

Feature	Pfp Ester	NHS Ester	Source
Reactivity with Amines	High	High	[7]
Hydrolytic Stability	More stable, especially in aqueous solutions	Prone to hydrolysis, particularly at higher pH	[2][3][8]
Optimal pH Range	7.2 - 9.0	7.0 - 9.0	[8][9]
Byproduct	Pentafluorophenol	N-hydroxysuccinimide	
Solubility	Generally requires an organic co-solvent (e.g., DMSO, DMF)	Often requires an organic co-solvent	[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the use of **Ald-Ph-amido-PEG2-C2-Pfp ester** in the development of an antibody-drug conjugate.

Antibody-Linker Conjugation via Lysine Amidation

This protocol describes the conjugation of the Pfp ester to the lysine residues of a monoclonal antibody (mAb).

Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Ald-Ph-amido-PEG2-C2-Pfp ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.
- Linker Solution Preparation: Immediately before use, dissolve the **Ald-Ph-amido-PEG2-C2-Pfp ester** in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Conjugation Reaction:
 - Slowly add the linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody should be optimized, typically ranging from 5:1 to 20:1.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
- Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester. Incubate for 30 minutes at room temperature.
- Purification: Remove excess linker and other small molecules by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Characterization: Characterize the resulting antibody-linker conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Drug-to-Antibody Ratio (DAR) Determination

The average number of linker-drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.

Materials:

- Purified antibody-linker conjugate
- HIC column
- HPLC system

- Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)
- Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

Procedure:

- Sample Preparation: Dilute the antibody-linker conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
- Chromatography:
 - Equilibrate the HIC column with Mobile Phase A.
 - Inject the sample onto the column.
 - Elute the bound species with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
- Data Analysis:
 - The different drug-loaded species will elute at different retention times, with higher DAR species being more retained.
 - Integrate the peak areas for each species (DAR 0, 1, 2, etc.).
 - Calculate the weighted average DAR using the following formula: $\text{Average DAR} = \frac{\sum(\text{Peak Area}_i * \text{DAR}_i)}{\sum(\text{Peak Area}_i)}$

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells that express the target antigen.

[2]

Materials:

- Target antigen-positive and -negative cancer cell lines
- Complete cell culture medium

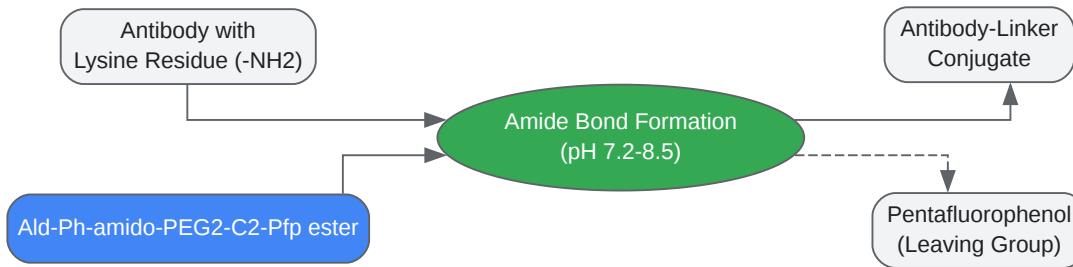
- ADC and control antibody
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium and add them to the cells. Include untreated cells as a control.
- Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
- Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

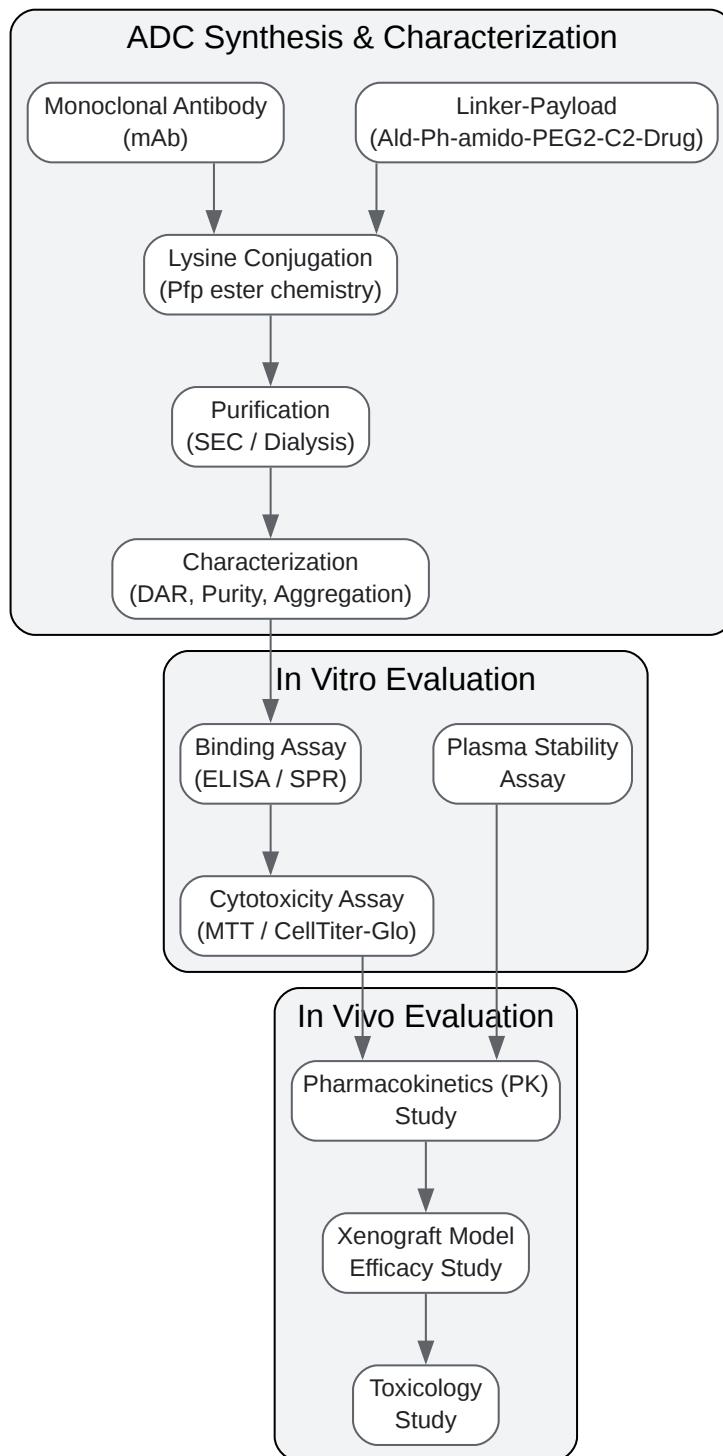
Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the use of **Ald-Ph-amido-PEG2-C2-Pfp ester**.

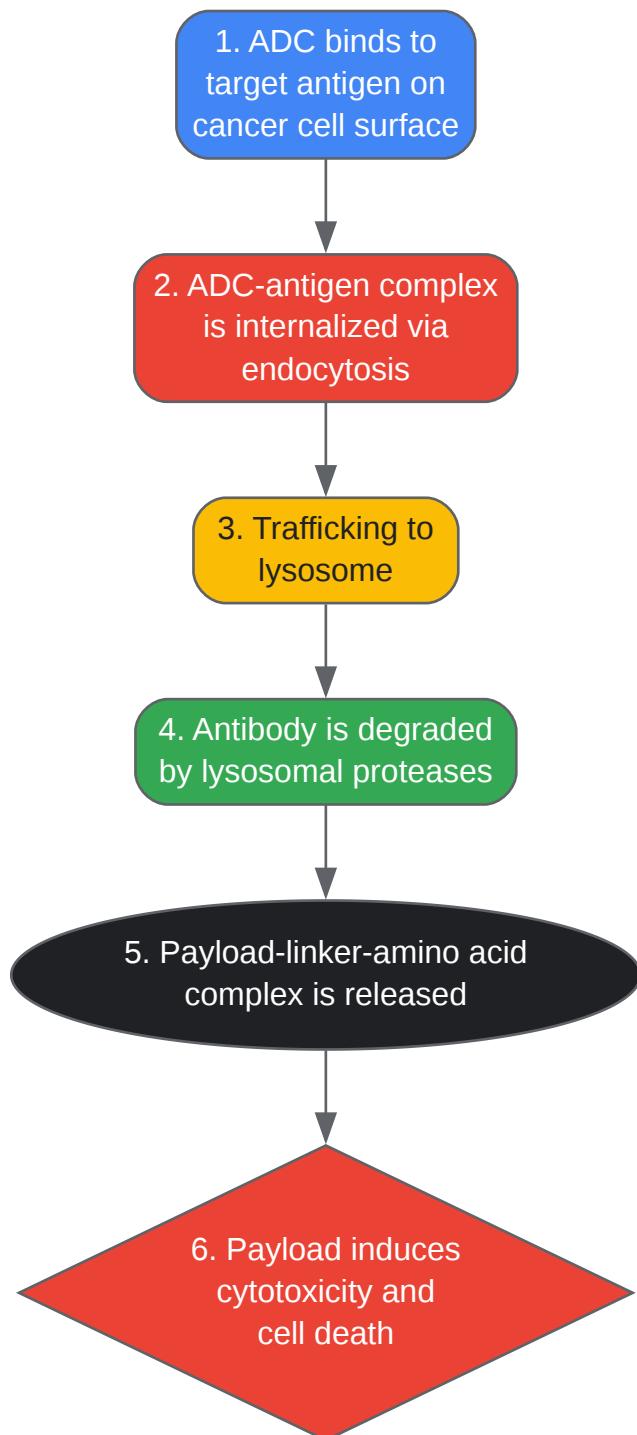


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Caption: Reaction of **Ald-Ph-amido-PEG2-C2-Pfp ester** with a lysine residue on an antibody.

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Caption: Experimental workflow for the development and evaluation of an ADC.



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Caption: Mechanism of action for a non-cleavable ADC.

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- To cite this document: BenchChem. [Ald-Ph-amido-PEG2-C2-Pfp ester technical datasheet]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11830654#ald-ph-amido-peg2-c2-pfp-ester-technical-datasheet\]](https://www.benchchem.com/product/b11830654#ald-ph-amido-peg2-c2-pfp-ester-technical-datasheet)

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